![molecular formula C19H18FN5O4S3 B2410927 4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392298-76-9](/img/structure/B2410927.png)
4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H18FN5O4S3 and its molecular weight is 495.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
Compounds containing elements of the chemical structure, such as sulfonamide groups and thiadiazole, have been studied for their application in photodynamic therapy (PDT). For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide and containing thiadiazole groups have shown high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through PDT. These compounds exhibit good fluorescence properties and appropriate photodegradation quantum yield, critical for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Fluorogenic Reagents for Thiol Detection
Derivatives related to the compound's structure have been utilized as fluorogenic reagents for selective and sensitive detection of thiols. For instance, 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole has been synthesized for thiol-specific detection, exhibiting intense fluorescence upon reaction, useful in biological and chemical analysis (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).
Synthesis of Antimicrobial Compounds
Compounds with similar structural motifs have been synthesized for antimicrobial screening. For example, fluoro-substituted sulphonamide benzothiazole compounds have been prepared and evaluated for their antimicrobial activity, showing promising results against various microbial strains. These studies suggest potential avenues for developing new antimicrobial agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Inhibition of Tumor-associated Enzymes
Halogenated sulfonamide derivatives, including structures analogous to 4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, have been investigated as inhibitors of the tumor-associated carbonic anhydrase IX enzyme. These studies highlight the potential of such compounds in designing inhibitors for targeted cancer therapy, indicating a broader application in medicinal chemistry (Ilies et al., 2003).
Molecular Electronics and Solar Cells
Related compounds, especially those with sulfonamide and thiadiazole groups, have been explored in the context of molecular electronics and photovoltaic applications. For instance, the incorporation of dimethyl sulfoxide into polymer solutions has been used to adjust the morphology of solar cells, leading to improved device performance. This suggests that compounds with similar functionalities might find applications in developing new materials for energy conversion and storage (Chu et al., 2011).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S3/c1-25(2)32(28,29)13-9-7-12(8-10-13)17(27)22-18-23-24-19(31-18)30-11-16(26)21-15-6-4-3-5-14(15)20/h3-10H,11H2,1-2H3,(H,21,26)(H,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSPYNHQUKTHEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
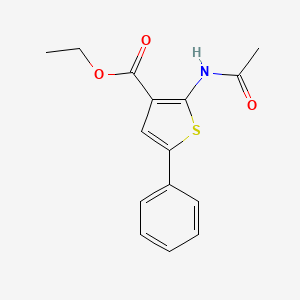
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)
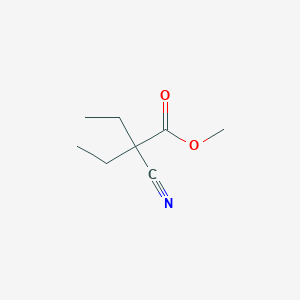
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)
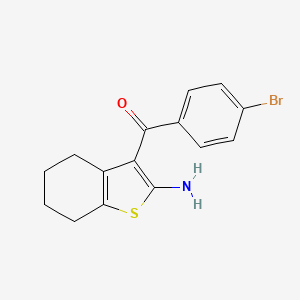
![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)
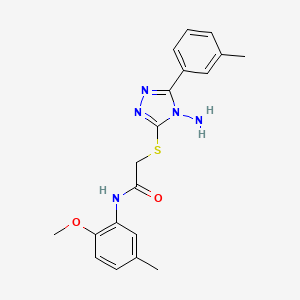
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
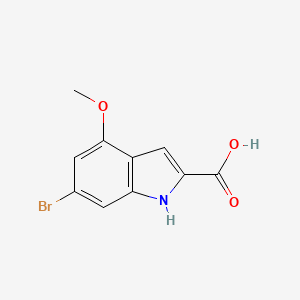
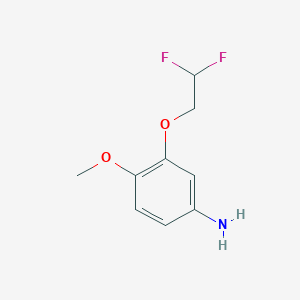
![5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole](/img/structure/B2410867.png)